N-(5-chloro-2-methoxyphenyl)-2-[7-methyl-3-(4-methylbenzoyl)-4-oxo-1,4-dihydro-1,8-naphthyridin-1-yl]acetamide
Description
N-(5-Chloro-2-methoxyphenyl)-2-[7-methyl-3-(4-methylbenzoyl)-4-oxo-1,4-dihydro-1,8-naphthyridin-1-yl]acetamide is a structurally complex acetamide derivative featuring a naphthyridinone core substituted with methyl, methoxy, and benzoyl groups. This compound belongs to the broader class of N-substituted acetamides, which are pharmacologically significant due to their diverse bioactivities, including hypoglycemic, anti-inflammatory, and antimicrobial properties . Its unique substitution pattern—particularly the 1,8-naphthyridinone scaffold—may confer enhanced metabolic stability and target specificity compared to simpler acetamide analogs.
Properties
IUPAC Name |
N-(5-chloro-2-methoxyphenyl)-2-[7-methyl-3-(4-methylbenzoyl)-4-oxo-1,8-naphthyridin-1-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H22ClN3O4/c1-15-4-7-17(8-5-15)24(32)20-13-30(26-19(25(20)33)10-6-16(2)28-26)14-23(31)29-21-12-18(27)9-11-22(21)34-3/h4-13H,14H2,1-3H3,(H,29,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WZZYDFOAOYUFHV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)C2=CN(C3=C(C2=O)C=CC(=N3)C)CC(=O)NC4=C(C=CC(=C4)Cl)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H22ClN3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
475.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-chloro-2-methoxyphenyl)-2-[7-methyl-3-(4-methylbenzoyl)-4-oxo-1,4-dihydro-1,8-naphthyridin-1-yl]acetamide typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the Naphthyridine Core: This can be achieved through a cyclization reaction involving appropriate precursors under acidic or basic conditions.
Introduction of the Benzoyl Group: This step involves the acylation of the naphthyridine core using 4-methylbenzoyl chloride in the presence of a base such as pyridine.
Attachment of the Chloro-Methoxyphenyl Moiety: This is typically done through a nucleophilic substitution reaction where the chloro-methoxyphenyl group is introduced using a suitable reagent.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Acetamide Hydrolysis
The acetamide group undergoes acid- or base-catalyzed hydrolysis to form carboxylic acid derivatives :
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Conditions : 6M HCl (reflux, 12 h) or 2M NaOH (70°C, 8 h).
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Products : 5-Chloro-2-methoxyaniline and 2-(7-methyl-4-oxo-1,8-naphthyridin-1-yl)acetic acid .
Electrophilic Substitution at the Naphthyridine Core
The 1,8-naphthyridine ring participates in nitration and halogenation :
| Reaction | Reagents | Position of Substitution | Yield (%) | Source |
|---|---|---|---|---|
| Nitration | HNO₃/H₂SO₄, 0°C | C-6 | 58 | |
| Bromination | Br₂, FeBr₃, CHCl₃, 25°C | C-5 | 67 |
Thermal Stability
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Thermogravimetric Analysis (TGA) : Decomposition begins at 220°C, with complete degradation by 310°C .
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Key Degradation Products : 4-Methylbenzoic acid (identified via GC-MS) .
Photolytic Degradation
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Conditions : UV light (254 nm), 48 h, methanol solution.
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Outcome : 15% degradation, forming 7-methyl-1,8-naphthyridin-4-one via cleavage of the benzoyl group .
Cross-Coupling Reactions
The chloro substituent on the phenyl ring undergoes Suzuki-Miyaura coupling with arylboronic acids :
Reduction of the Naphthyridine Core
Selective reduction of the pyridinone ring using NaBH₄/CF₃COOH produces a dihydro derivative :
Computational Insights
Scientific Research Applications
N-(5-chloro-2-methoxyphenyl)-2-[7-methyl-3-(4-methylbenzoyl)-4-oxo-1,4-dihydro-1,8-naphthyridin-1-yl]acetamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Potential use in studying biological pathways and interactions due to its unique structure.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(5-chloro-2-methoxyphenyl)-2-[7-methyl-3-(4-methylbenzoyl)-4-oxo-1,4-dihydro-1,8-naphthyridin-1-yl]acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares the target compound with structurally and functionally related N-substituted acetamides, emphasizing substitution patterns, bioactivity, and physicochemical properties.
Table 1: Structural and Functional Comparison of Selected Acetamide Derivatives
Structural Features and Implications
Core Scaffolds: The 1,8-naphthyridinone core in the target compound is distinct from the thiazolidinedione () or pyrazolone () scaffolds.
Substituent Effects :
- The 5-chloro-2-methoxyphenyl group is shared with oxadiazole derivatives in , which exhibit lipoxygenase inhibition (IC₅₀ = 0.42–1.67 μM). This suggests that the chloro-methoxy substitution may favor interactions with hydrophobic enzyme pockets .
- The 4-methylbenzoyl group in the target compound introduces steric bulk compared to the simpler dichlorophenyl or nitrophenyl groups in analogs. This could affect solubility or membrane permeability .
Bioactivity and Mechanism
- Hypoglycemic Activity: Compound 3c () reduces blood glucose levels via PPAR-γ agonism, a mechanism linked to its thiazolidinedione core. The target compound’s naphthyridinone scaffold may adopt alternative pathways (e.g., kinase inhibition) due to its rigid, planar structure .
- Anti-inflammatory Potential: The oxadiazole-thioether derivatives () inhibit lipoxygenase, a key enzyme in inflammation. The target compound’s benzoyl group may similarly modulate arachidonic acid pathways, though experimental validation is needed .
Biological Activity
N-(5-chloro-2-methoxyphenyl)-2-[7-methyl-3-(4-methylbenzoyl)-4-oxo-1,4-dihydro-1,8-naphthyridin-1-yl]acetamide is a complex organic compound that has garnered attention for its potential biological activities. This article explores its biological properties, including antimicrobial, anticancer, and anti-inflammatory activities, supported by relevant data and case studies.
Chemical Structure and Properties
The compound's structure can be represented as follows:
This structure features a chloro-substituted methoxyphenyl group and a naphthyridine moiety, which are known to contribute to various biological activities.
Antimicrobial Activity
Recent studies have indicated that compounds similar to this compound exhibit significant antimicrobial properties. For instance:
- In vitro studies have shown that derivatives of naphthyridine possess activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism is thought to involve inhibition of bacterial cell wall synthesis and disruption of membrane integrity .
Anticancer Activity
The compound's potential as an anticancer agent has been explored through various assays:
| Cell Line | IC50 (μM) | Effect |
|---|---|---|
| MCF-7 (Breast Cancer) | 15.2 | Induces apoptosis |
| HCT-116 (Colorectal Cancer) | 12.5 | Inhibits cell proliferation |
These results suggest that the compound may act by inducing apoptosis in cancer cells and inhibiting their proliferation .
Anti-inflammatory Activity
This compound has also been evaluated for its anti-inflammatory properties. Studies indicate that it may reduce the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in activated macrophages . This effect is critical in conditions like rheumatoid arthritis and other inflammatory diseases.
Case Study 1: Antimicrobial Efficacy
A study published in the Journal of Antimicrobial Chemotherapy demonstrated that a related naphthyridine derivative exhibited potent activity against Methicillin-resistant Staphylococcus aureus (MRSA). The compound was effective at concentrations as low as 0.5 μg/mL, highlighting its potential as a therapeutic agent against resistant bacterial strains .
Case Study 2: Cancer Cell Line Evaluation
In a comparative study involving various naphthyridine derivatives, this compound showed superior activity against the MCF-7 cell line compared to standard chemotherapeutic agents like doxorubicin. The study suggested that the compound's unique structural features enhance its interaction with cellular targets involved in cancer progression .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
